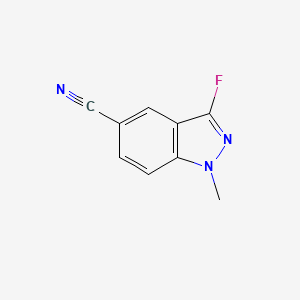
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-1H-indazole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-1H-indazole, which is then subjected to fluorination and nitrile introduction. Here is a general synthetic route:
Starting Material Preparation: Begin with 1-methyl-1H-indazole.
Fluorination: Introduce the fluorine atom at the 3-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nitrile Introduction: Convert the 5-position to a nitrile group using a cyanation reaction, often employing reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom using catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation might produce a carbonyl-containing compound.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-Fluoro-1-methyl-1H-indazole-5-carbonitrile exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These features make it a valuable compound in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-indazole-5-carbonitrile: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
3-Fluoro-1H-indazole-5-carbonitrile: Similar structure but without the methyl group, affecting its physical and chemical properties.
5-Fluoro-1-methyl-1H-indazole-3-carbonitrile: Fluorine and nitrile groups are positioned differently, leading to distinct reactivity and applications.
Uniqueness
3-Fluoro-1-methyl-1H-indazole-5-carbonitrile is unique due to the specific positioning of its functional groups, which confer unique electronic properties and reactivity patterns. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of enzyme inhibitors or receptor modulators.
Eigenschaften
Molekularformel |
C9H6FN3 |
|---|---|
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
3-fluoro-1-methylindazole-5-carbonitrile |
InChI |
InChI=1S/C9H6FN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3 |
InChI-Schlüssel |
SMEQGRFDZWDIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C#N)C(=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


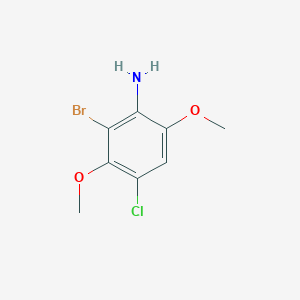
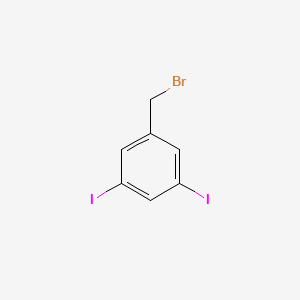
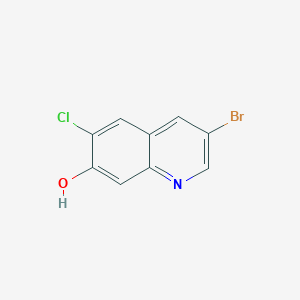
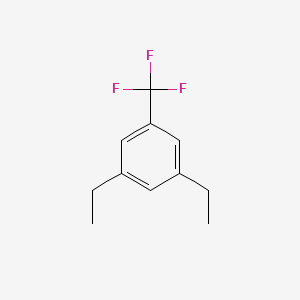


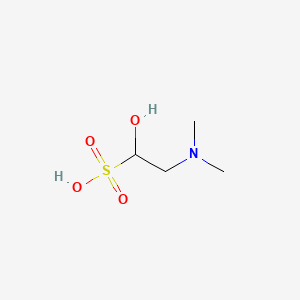
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
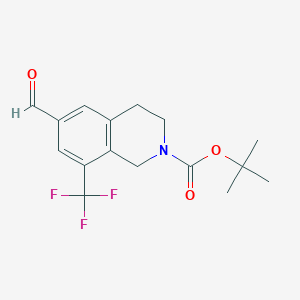
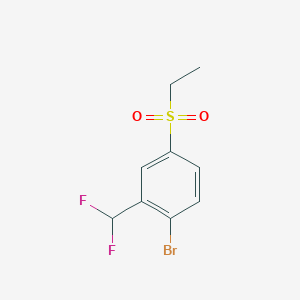
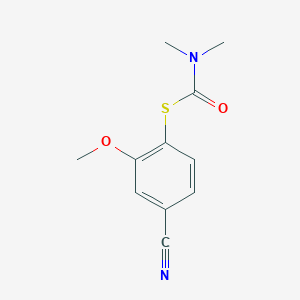
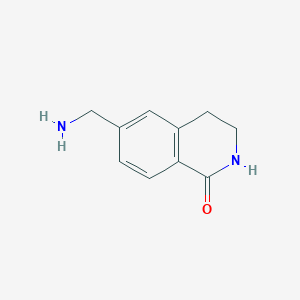
![3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine](/img/structure/B15361628.png)
